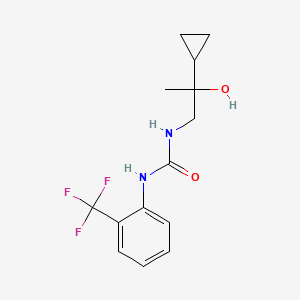

2-(((4-(2-Pyridylthio)phenyl)amino)ethylidene)indane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

Indane-1,3-dione, a related compound, is used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It’s involved in various chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- Research into the synthesis and anti-inflammatory activity of indanediones substituted on the benzene ring and/or the heterocycle has been conducted. One study explored the regiospecific attack of β-diketoenamines by alkyl iodides, leading to N-substituted compounds. Among these, certain derivatives showed marked anti-inflammatory activity without anti-coagulant action, suggesting potential for therapeutic application (Leblois et al., 1987).

Chemical Properties and Applications

- The chemical synthesis and biological evaluation of substituted thiophenyl derivatives of indane-1,3-dione have been investigated. These compounds were examined for their anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer activities, with some showing moderate activities. This highlights the compound's versatility and potential in medicinal chemistry (Giles et al., 2007).

Potential Therapeutic Applications

- A study on the synthesis and ring cyclization–expansion–contraction reactions of some new 2,2-disubstituted indan-1,3-diones and related compounds discovered marked analgesic activity in one of the synthesized compounds, revealing the possibility of developing new pain relief medications (Roxburgh & Banting, 2006).

Antimicrobial and Anticoagulant Activities

- Another research focused on the synthesis, antimicrobial, and anticoagulant activities of 2-(Arylsulfonyl)indane-1,3-diones, identifying them as potent blood anticoagulants. The search for improved analogs highlights ongoing efforts to find more effective and safer therapeutic agents (Jeyachandran & Ramesh, 2011).

Aromatase Inhibition

- Exploring the structure-activity relationship of aminoglutethimide analogues, research into the selective inhibition of aromatase by analogues where the aminophenyl substituent is replaced by pyridyl or substituted pyridyl, such as the 4-pyridyl analogue, showcases the compound's potential in the treatment of estrogen-dependent diseases (Foster et al., 1985).

Zukünftige Richtungen

Indane-1,3-dione, a related compound, is of high current interest and has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . It’s also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications . This suggests potential future directions for “2-(((4-(2-Pyridylthio)phenyl)amino)ethylidene)indane-1,3-dione” in similar applications.

Eigenschaften

IUPAC Name |

3-hydroxy-2-[C-methyl-N-(4-pyridin-2-ylsulfanylphenyl)carbonimidoyl]inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2S/c1-14(20-21(25)17-6-2-3-7-18(17)22(20)26)24-15-9-11-16(12-10-15)27-19-8-4-5-13-23-19/h2-13,25H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBUPDWDYNFUKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)SC2=CC=CC=N2)C3=C(C4=CC=CC=C4C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2989167.png)

![methyl 5-((2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2989168.png)

![Propyl 4-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate](/img/structure/B2989172.png)

![N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B2989174.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2989176.png)

![4-{[(4-Chlorophenyl)sulfonyl]oxy}-3-ethoxy-5-iodobenzoic acid](/img/structure/B2989178.png)

![2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2989181.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(quinolin-8-yl)acetamide](/img/structure/B2989185.png)